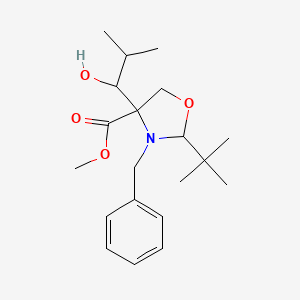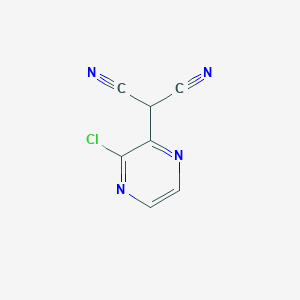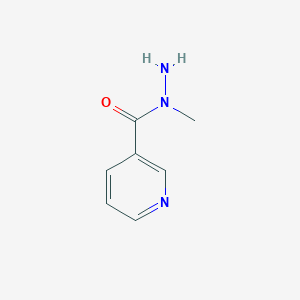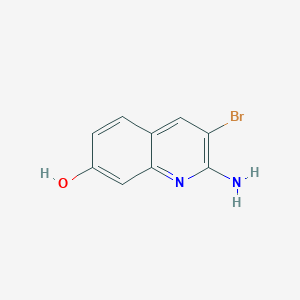
(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride is a chemical compound with a unique structure that includes a cycloheptyl ring attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride typically involves the reaction of cycloheptanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride include other amino acids with cyclic structures, such as:
- (2S)-2-amino-2-cyclohexyl-acetic acid
- (2S)-2-amino-2-cyclopentyl-acetic acid
- (2S)-2-amino-2-cyclooctyl-acetic acid
Uniqueness
What sets this compound apart is its seven-membered cycloheptyl ring, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-cycloheptylacetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Clave InChI |
FOHHHWQTBPZFAO-QRPNPIFTSA-N |
SMILES isomérico |
C1CCCC(CC1)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1CCCC(CC1)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)

![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)


![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)





